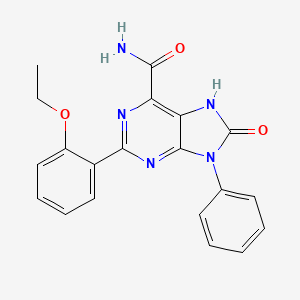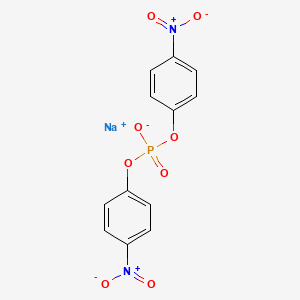
Sodium bis(4-nitrophenyl) phosphate
Descripción general
Descripción
Sodium bis(4-nitrophenyl) phosphate is an organic phosphate compound with the molecular formula C12H8N2O8PNa. It is commonly used as a substrate in enzymatic assays, particularly for phosphodiesterase activity estimation. The compound is characterized by its white to pale yellow solid form and is soluble in water .
Mecanismo De Acción
Target of Action
The primary target of Sodium bis(4-nitrophenyl) phosphate is phosphodiesterase (PDE) . PDE is an enzyme that plays a crucial role in cellular signal transduction by breaking down phosphodiester bonds, particularly those associated with cyclic AMP and cyclic GMP, which are messenger molecules .
Mode of Action
This compound acts as a substrate for PDE . It is used in PDE activity estimation and inhibition assays . The compound interacts with the enzyme, leading to the cleavage of the compound. This process is used to measure the activity of PDE .
Biochemical Pathways
The interaction of this compound with PDE affects the cyclic nucleotide signaling pathway . By acting as a substrate for PDE, it influences the breakdown of cyclic nucleotides, thereby affecting the levels of these messenger molecules in the cell and the downstream cellular responses .
Result of Action
The primary result of the action of this compound is the modulation of PDE activity . By serving as a substrate for this enzyme, it can influence the levels of cyclic nucleotides within the cell, thereby affecting cellular signaling pathways and potentially leading to various downstream effects depending on the specific cellular context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with PDE . Additionally, the presence of other molecules that can interact with PDE might also influence the effectiveness of this compound as a substrate .
Análisis Bioquímico
Biochemical Properties
Sodium bis(4-nitrophenyl) phosphate plays a crucial role in biochemical reactions as a substrate for phosphodiesterase enzymes. Phosphodiesterases are enzymes that hydrolyze phosphodiester bonds, and this compound is often used to measure their activity. The compound interacts with phosphodiesterase enzymes by binding to their active sites, where it undergoes hydrolysis to produce 4-nitrophenol and inorganic phosphate. This interaction is essential for studying the kinetics and inhibition of phosphodiesterase enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a substrate for phosphodiesterase enzymes, which play a role in cell signaling pathways. The hydrolysis of this compound by phosphodiesterases can impact gene expression and cellular metabolism by regulating the levels of cyclic nucleotides, such as cyclic AMP and cyclic GMP . These cyclic nucleotides are important secondary messengers in cell signaling pathways, and their regulation can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with phosphodiesterase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce 4-nitrophenol and inorganic phosphate. This hydrolysis reaction is catalyzed by the enzyme and involves the cleavage of the phosphodiester bond in this compound . The resulting products can then participate in further biochemical reactions or be measured to assess enzyme activity. Additionally, this compound can act as an inhibitor or activator of other enzymes, depending on its concentration and the specific enzyme involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but it can degrade over time if exposed to higher temperatures or light . The degradation of this compound can affect its activity and the accuracy of biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence enzyme activity and cell signaling pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively act as a substrate for phosphodiesterase enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on enzyme activity and cell function becomes more pronounced at specific concentration ranges.
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphodiesterase activity. The compound is hydrolyzed by phosphodiesterase enzymes to produce 4-nitrophenol and inorganic phosphate . These products can then enter various metabolic pathways, where they may be further metabolized or excreted. The interaction of this compound with phosphodiesterase enzymes is crucial for regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence enzyme interactions and biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with specific enzymes and biomolecules, thereby influencing its role in biochemical reactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(4-nitrophenyl) phosphate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride or triethyl phosphate, followed by neutralization with a base to yield the sodium salt . The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalysts: Catalysts such as pyridine may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure consistent product quality.
Purification steps: Including crystallization and filtration to obtain the pure compound.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding 4-nitrophenol and phosphoric acid.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with or without acidic or basic catalysts.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Hydrolysis: Produces 4-nitrophenol and phosphoric acid.
Reduction: Produces amino derivatives of the original compound.
Substitution: Produces various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium bis(4-nitrophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of phosphodiesterase enzymes and their inhibitors.
Medicine: Utilized in the development of diagnostic assays for enzyme-related diseases.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Comparación Con Compuestos Similares
4-Nitrophenyl phosphate disodium salt: Another commonly used substrate for phosphatase assays.
Bis(4-nitrophenyl) carbonate: Used in similar enzymatic studies but with different reactivity.
4-Nitrophenyl phenylphosphonate: Utilized in studies involving phosphonate esters.
Uniqueness: Sodium bis(4-nitrophenyl) phosphate is unique due to its dual nitrophenyl groups, which provide distinct reactivity and make it a versatile substrate for various enzymatic assays. Its ability to undergo multiple types of chemical reactions, including hydrolysis, reduction, and substitution, further enhances its utility in scientific research .
Propiedades
Número CAS |
4043-96-3 |
|---|---|
Fórmula molecular |
C12H9N2NaO8P |
Peso molecular |
363.17 g/mol |
Nombre IUPAC |
sodium;bis(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H9N2O8P.Na/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20); |
Clave InChI |
LMXBRLKQMVLVNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].[Na] |
| 4043-96-3 | |
Números CAS relacionados |
645-15-8 (Parent) |
Sinónimos |
is(4-nitrophenyl)phosphate bis(4-nitrophenyl)phosphate, calcium salt bis(4-nitrophenyl)phosphate, sodium salt bis(p-nitrophenyl)phosphate bis(para-nitrophenol)phosphate bis-p-nitrophenyl phosphate BNPP-4 BpNPP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is sodium bis(4-nitrophenyl) phosphate used to study artificial nucleases?
A: BNPP serves as a model substrate to investigate the ability of artificial nucleases to cleave phosphodiester bonds. [] These bonds are crucial for the integrity of DNA and RNA, and the ability to selectively break them has significant implications for biotechnology and medicine. BNPP's hydrolysis reaction, where a water molecule is used to break the phosphodiester bond, releases a colored product (4-nitrophenol), allowing for easy monitoring of the reaction rate using spectroscopic techniques. []
Q2: What is the significance of studying the effects of pH and metal ion variations on BNPP hydrolysis?
A: Investigating the influence of pH on BNPP hydrolysis catalyzed by lanthanide complexes provides valuable insights into the reaction mechanism. The research highlights that the rate of BNPP hydrolysis varies depending on the pH and the specific lanthanide complex used. [] This pH-dependence suggests that the protonation state of the complex, and potentially the substrate, plays a significant role in the catalytic activity. Additionally, comparing different lanthanide ions (e.g., europium, ytterbium, lanthanum) within the same complex structure helps researchers understand the impact of ionic radius and charge density on catalytic efficiency. This information is critical for designing more effective and selective artificial nucleases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


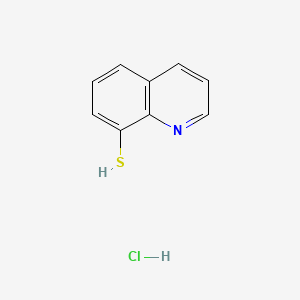
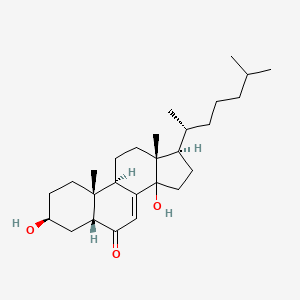
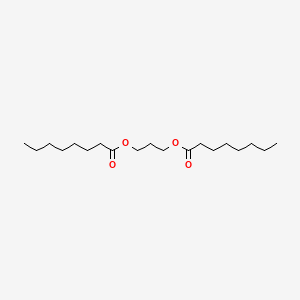
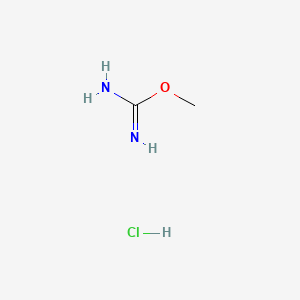
![6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1229474.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)
![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)
![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)
![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide](/img/structure/B1229487.png)
![4-[2-[(2-Ethoxy-2-oxoethyl)thio]-4-oxo-3-thieno[3,2-d]pyrimidinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1229488.png)
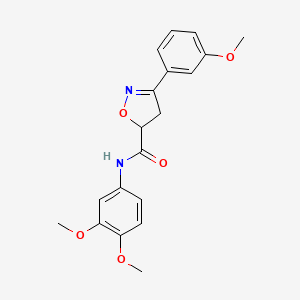
![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)
